BenchChemオンラインストアへようこそ!

Hexanoic acid

Toxicology Transcriptomics Read-Across

Procure 2-ethylbutanoic acid (CAS 70248-25-8) with confidence. This alpha-ethyl branched C6 carboxylic acid is structurally distinct from straight-chain hexanoic acid (142-62-1) and other branched analogs like valproic acid. Transcriptomic studies confirm a unique bioactivity 'activity cliff'—it does not share the developmental toxicity gene expression profile of longer-chain branched acids, making it a critical negative control in SAR studies. It is the validated internal standard for HS-GC-FID VFA analysis in wastewater, feces, and milk. Flavorists rely on its 'fruity, acidic, tropical, creamy' notes, irreplaceable for dairy, tropical fruit, and nut formulations. Confirming the correct CAS and alpha-ethyl branching avoids functional failure in analytical, biological, and sensory applications.

Molecular Formula C6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight 116.16 g/mol
CAS No. 70248-25-8
Cat. No. B3432573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid
CAS70248-25-8
Molecular FormulaC6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCCCC(=O)O
InChIInChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
InChIKeyFUZZWVXGSFPDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 1000 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 72° F (NTP, 1992)
0.09 M
In water, 1.03X10+4 mg/L at 25 °C
Readily sol in ethanol, ether.
10.3 mg/mL
Solubility in water, g/100ml at 20 °C: 1.1
miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbutanoic Acid (CAS 70248-25-8) Technical Baseline: Chemical Identity and Comparator Context


The compound associated with CAS 70248-25-8 is 2-ethylbutanoic acid (also known as 2-ethylbutyric acid, diethylacetic acid), a branched short-chain carboxylic acid (C6) with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. Structurally, it is a branched-chain fatty acid, distinguished from straight-chain hexanoic acid (caproic acid, CAS 142-62-1) by an ethyl substituent at the alpha carbon position [2]. This branched architecture fundamentally differentiates its physicochemical, biological, and industrial profile from its linear isomer. At standard temperature, it is a colorless liquid with a characteristic rancid odor, and its key comparators for industrial and research selection include straight-chain hexanoic acid (142-62-1), valproic acid (2-propylpentanoic acid, a developmental toxicant and anticonvulsant drug), and other branched analogs such as 2-ethylhexanoic acid and 2,2-dimethylbutanoic acid [3].

Why In-Class Substitution of 2-Ethylbutanoic Acid (CAS 70248-25-8) with Other Branched or Straight-Chain Acids Fails


Procurement of a generic 'C6 carboxylic acid' or another branched analog without precise specification introduces significant functional risk. A key study utilizing transcriptional profiling across four human cell lines (A549, HepG2, MCF7, iCell cardiomyocytes) demonstrated a profound 'activity cliff' based on alpha-carbon substitution length [1]. While 2-ethylhexanoic acid (C8) and valproic acid (C8) elicited similar transcriptional signatures, 2-ethylbutanoic acid (C6) generated a distinctly different profile, effectively breaking the read-across for toxicity and bioactivity [1]. Furthermore, in vivo studies reveal that straight-chain acids (C5-C11) exhibit no choleretic activity, whereas 2-ethylbutanoic acid acts as a specific choleretic agent with a defined maximal bile flow plateau distinct from valproic acid or 2,2-dimethylbutanoic acid [2]. Substituting with an alternate chain length or branching pattern can result in unexpected bioactivity, altered pharmacokinetic profiles (e.g., predicted Cmax decreases with increasing chain length) [1], or complete loss of a desired functional property such as analytical inertness in specific volatile fatty acid (VFA) matrices [3].

Quantitative Differentiation Evidence for 2-Ethylbutanoic Acid (CAS 70248-25-8) vs. Closest Analogs


Transcriptional 'Activity Cliff' vs. Valproic Acid and 2-Ethylhexanoic Acid

In a 2022 read-across study, 2-ethylbutanoic acid (EBA) was compared to valproic acid (VPA, a known developmental toxicant) and 2-ethylhexanoic acid (EHA) using L1000 transcriptional profiling in four human cell lines (A549, HepG2, MCF7, iCell cardiomyocytes) at 6 hours post-exposure. While VPA and EHA (C8, alpha-ethyl and alpha-propyl substitution) elicited similar transcriptional signatures, 2-ethylbutanoic acid (C6, alpha-ethyl) produced a distinctly different profile, indicating a lack of mechanistic similarity for developmental toxicity risk assessment [1]. Furthermore, PBPK modeling in the same study demonstrated that as the branched chain increases, predicted plasma Cmax decreases, quantifying a key pharmacokinetic divergence [1]. This establishes 2-ethylbutanoic acid as a critical negative control or alternative in toxicology studies where VPA-like activity must be excluded.

Toxicology Transcriptomics Read-Across

Specific Choleretic Plateau vs. Other Branched Analogs and Straight-Chain Acids

In a comparative in vivo rat study, 2-ethylbutanoic acid was directly compared to valproic acid (dipropylacetic acid), 2,2-dimethylbutanoic acid, and a series of straight-chain acids (C5-C11) for its effect on bile flow. Unlike straight-chain acids, which exhibited no change in bile flow, 2-ethylbutanoic acid demonstrated a clear choleretic effect. However, its maximal bile flow plateaued at 125-140 microliters/min/kg, identical to the ceiling observed for 2,2-dimethylbutanoic acid and valproic acid, but its distinct effect was in prolonging the duration of choleresis at higher doses rather than increasing peak flow [1]. This contrasts with diethylacetic acid (a related branched analog) which had a cumulative bile flow of 23.8 ml/4hr/kg at equimolar doses (1100 mumoles/kg) compared to valproic acid's 29.4 ml/4hr/kg [1]. This specific kinetic profile differentiates it from both longer-chain branched acids and inactive straight-chain acids.

Hepatology Pharmacology Bile Flow

Analytical Specificity: Validated Internal Standard for VFA Quantification in Complex Matrices

A peer-reviewed analytical method development study established 2-ethylbutyric acid as the internal standard (IS) of choice for the routine analysis of volatile fatty acids (VFAs) in wastewater matrices using static headspace gas chromatography with flame ionization detection (HS-GC-FID) [1]. The method, optimized for VFAs including acetic, propionic, iso- and n-butyric, and iso- and n-valeric acids (0-1000 mg/L range), achieved lower detection limits (e.g., 3.7 and 3.3 mg/L for acetic and propionic acids) using a weighted least squares linear regression model with 2-ethylbutyric acid as the IS [1]. This compound is selected due to its structural similarity to target VFAs (ensuring comparable volatility and detector response) while being naturally absent in the sample matrix, a critical criterion not met by many other branched or straight-chain C6 acids. Its application is further validated for VFA analysis in feces and milk products by HPLC with direct derivatization , demonstrating cross-platform utility.

Analytical Chemistry Environmental Monitoring Food Science

Developmental Toxicity Profile and NOAEL Benchmarks vs. Valproic Acid

Toxicological data from an OECD SIDS assessment quantifies the developmental and reproductive toxicity profile of 2-ethylbutanoic acid. In an oral rat study, No Observed Adverse Effect Levels (NOAELs) were established at 10 mg/kg/day (males), 50 mg/kg/day (females), 250 mg/kg/day (reproductive toxicity), and 50 mg/kg/day (developmental toxicity) [1]. Notably, while some adverse effects were noted (increased kidney weights), the compound did not impair sexual organs or reproductive parameters, and its overall profile is distinct from the well-characterized teratogenicity of valproic acid [1]. The dermal LD50 (rabbit) is quantified at 520 µL/kg [1]. This specific, quantified safety dataset provides a clear, benchmarked differentiation from valproic acid, which is known to cause neural tube defects at therapeutic doses, and supports the read-across break identified in transcriptomic studies [2].

Developmental Toxicology Risk Assessment Regulatory Science

Physicochemical Differentiation: Solubility and Volatility vs. Straight-Chain Hexanoic Acid

The branched architecture of 2-ethylbutanoic acid imparts distinct physicochemical properties compared to its straight-chain isomer, hexanoic acid (CAS 142-62-1). At 20°C, the solubility of 2-ethylbutanoic acid in water is 1.6%, and the solubility of water in 2-ethylbutanoic acid is 3.3% [1]. In contrast, straight-chain hexanoic acid has a water solubility of approximately 1.0% at 20°C [2]. Furthermore, the boiling point differs: 2-ethylbutanoic acid boils at 194.2°C [1], whereas hexanoic acid boils at 202-203°C . These differences, while seemingly minor, are critical for separation processes (e.g., distillation), formulation design (e.g., partitioning in biphasic systems), and in defining odor thresholds in flavor applications, where the branched acid imparts a distinct 'fruity, acidic, tropical, creamy' profile compared to the 'pungent, cheesy' notes of straight-chain hexanoic acid [3].

Physical Chemistry Formulation Science Process Engineering

Optimal Scientific and Industrial Application Scenarios for 2-Ethylbutanoic Acid (CAS 70248-25-8)


Toxicological Read-Across Studies Requiring a Negative Control for Valproic Acid-Like Teratogenicity

Researchers conducting structure-activity relationship (SAR) studies on branched carboxylic acids must include 2-ethylbutanoic acid (C6, alpha-ethyl) as a critical negative control or comparator. Transcriptomic data confirm that it does not share the developmental toxicity-associated gene expression profile of valproic acid (C8, alpha-propyl) or 2-ethylhexanoic acid (C8, alpha-ethyl), effectively breaking the read-across [1]. Procurement of this specific compound is essential for studies aiming to delineate the structural boundaries of teratogenic risk in short-chain branched acids, as mandated by regulatory frameworks moving toward non-animal testing approaches [1]. The compound's established NOAEL of 50 mg/kg/day for developmental toxicity provides a quantitative benchmark for in vivo follow-up [2].

Analytical Chemistry: Validated Internal Standard for Volatile Fatty Acid (VFA) Quantification

Environmental, food, and clinical laboratories performing quantitative analysis of VFAs (e.g., acetic, propionic, butyric, valeric acids) in complex matrices such as wastewater, feces, or milk require 2-ethylbutyric acid as the internal standard [3]. Its use is validated in a published HS-GC-FID method that achieved detection limits of 3.3-3.7 mg/L for key analytes [3]. Substituting with a different acid, even a close analog, would invalidate the calibration model and potentially compromise data quality due to differences in volatility, detector response, or matrix interference. Procurement is driven by strict adherence to a validated, peer-reviewed method rather than generic chemical need [3].

Flavor and Fragrance Formulation: Delivering Specific 'Tropical' and 'Creamy' Notes

Flavorists and fragrance formulators utilize 2-ethylbutyric acid and its esters to impart specific organoleptic characteristics, primarily 'fruity, acidic, tropical, creamy' notes, differentiating it from the more 'pungent, cheesy' profile of straight-chain hexanoic acid [4]. Its use is regulated and permitted (e.g., GB2760-86 in China) for specific applications such as strawberry, cheese, and nut flavor compositions [5]. The compound's unique volatility and solubility profile, stemming from its branched structure, influence its release kinetics and perception in final formulations, making it irreplaceable for achieving a targeted flavor signature in dairy, tropical, and nut-based products [4]. Procurement is driven by the need for a specific sensory outcome, not merely acidulant function.

Hepatobiliary Research: Investigating Non-VPA Choleretic Mechanisms

Pharmacologists and hepatologists studying bile flow regulation use 2-ethylbutanoic acid as a tool compound. In vivo rat studies demonstrate that it acts as a choleretic agent, increasing maximal bile flow to 125-140 microliters/min/kg and prolonging the duration of choleresis, a profile distinct from both inactive straight-chain acids and the more potent, potentially toxic valproic acid [6]. Its unique temporal effect on bile flow, where higher doses extend duration rather than increase peak flow, makes it a valuable probe for dissecting the molecular pathways of biliary excretion independent of VPA's broader pharmacodynamic effects (e.g., HDAC inhibition). Procurement is for mechanistic, not therapeutic, investigation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.